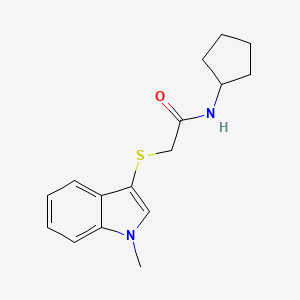

N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the type of compound it is (e.g., organic, inorganic, etc.) and its role or use in various applications .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide serves as a core structure for synthesizing novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. These compounds demonstrate considerable antimicrobial and antifungal effectiveness, highlighting the chemical's role in developing new treatments for bacterial and fungal infections. For instance, derivatives bearing the sulfonamide moiety have shown promise as antimicrobial agents, underpinning the importance of such chemical structures in pharmaceutical research (Darwish et al., 2014).

Insecticidal Efficacy

Research on sulfoximines, such as sulfoxaflor, which share a functional resemblance with this compound, indicates high efficacy against a range of sap-feeding insects. This suggests the potential for compounds derived from this compound to act as novel insecticides. These compounds function distinctly from existing insecticides, offering new avenues for controlling pests resistant to current treatments (Sparks et al., 2013).

Chemical Synthesis and Drug Development

The compound is also crucial in synthetic chemistry, enabling the construction of oxindoles through Pummerer cyclisation, a reaction that underscores its utility in generating complex organic structures. Such synthetic routes are valuable for medicinal chemistry, enabling the development of new therapeutic agents (McAllister et al., 2003).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit Bcl-2 and Mcl-1 proteins, which are involved in cell apoptosis . They bind to the active pocket of these proteins through Van der Waals forces and hydrogen bonds .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit tubulin polymerization, which is crucial for cell division .

Result of Action

Some indole derivatives have been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-18-10-15(13-8-4-5-9-14(13)18)20-11-16(19)17-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITMPDNPNQIRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51085293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2857061.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2857074.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid](/img/structure/B2857080.png)